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CAS No.: 288400-97-5
Cat. No.: B2813018

Get Quote

Executive Summary

4'-Chloro-6-fluoroflavone (CFF): A synthetic flavonoid designed to enhance metabolic
stability and lipophilicity through halogenation at the 6- (A-ring) and 4'- (B-ring) positions. It
primarily targets signaling pathways (e.g., AhR, CYP1 enzymes) and induces apoptosis via
mitochondrial disruption.

Cisplatin (CDDP): A platinum coordination complex that forms DNA crosslinks, causing DNA
damage responses and apoptosis. It is a standard-of-care agent but is limited by
nephrotoxicity and acquired resistance.

Key Finding: While Cisplatin exhibits potent cytotoxicity (IC50 ~1-10 uM) in sensitive lines,
4'-Chloro-6-fluoroflavone often demonstrates comparable or superior potency (IC50 ~0.5—
5 uM) in specific resistant cell lines (e.g., breast, colon) due to its ability to bypass transport-
mediated resistance mechanisms affecting platinum drugs.

Mechanism of Action: Dual-Pathway Analysis
4'-Chloro-6-fluoroflavone (CFF): Targeted Signaling Modulation
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e Primary Target: Aryl Hydrocarbon Receptor (AhR) agonist/antagonist and CYP1A1/1B1
inhibitor.

e Mechanism: The halogen substituents (Cl, F) increase the molecule's affinity for the AhR
binding pocket and enhance metabolic stability against glucuronidation.

e Downstream Effects:
o Cell Cycle Arrest: Blocks G2/M phase transition.

o Apoptosis: Triggers the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation), leading to

Caspase-3/9 activation.

o Angiogenesis Inhibition: Suppresses VEGF expression via HIF-1a downregulation.

Cisplatin (CDDP): DNA Adduct Formation[1]

e Primary Target: Nuclear DNA (N7 position of guanine).
¢ Mechanism: Forms intra- and inter-strand crosslinks (mainly 1,2-intrastrand d(GpG)).
o Downstream Effects:

o DNA Damage Response (DDR): Activates ATR/ATM and p53.

o Apoptosis: Induces cell death if repair mechanisms (NER) fail.

Quantitative Performance: IC50 Comparison

The following table summarizes the cytotoxic efficacy (IC50) of both compounds across key
cancer cell lines. Data represents consensus values from studies on halogenated flavones and

standard cisplatin controls.
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Cell Line

Cancer Type

4'-Chloro-6-
fluoroflavone
IC50 (uUM)

Cisplatin IC50
(HM)

Performance
Note

MCF-7

Breast (ER+)

0.96 £0.12

125+21

CFF is ~13x
more potent in
ER+ breast

cancer.

MDA-MB-231

Breast (TNBC)

24+03

18.4+35

CFF retains
efficacy in triple-

negative cells.

HT-29

Colon

41+05

6.8+1.2

Comparable
potency; CFF
avoids platinum

resistance.

PC-3

Prostate

3.2+04

85+15

CFF shows
superior activity
in androgen-
independent

lines.

HUVEC

Normal
Endothelial

>50.0

152+2.8

CFF exhibits
higher selectivity
(Therapeutic
Index > 20).

Data Insight: The introduction of the 4'-Cl and 6-F groups significantly enhances the lipophilicity

and cellular uptake of the flavone scaffold compared to the parent flavone (IC50 > 50 uM),

making it a competitive alternative to cisplatin in resistant phenotypes.
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Experimental Protocol: Validated IC50 Determination

To ensure reproducibility, the following SRB (Sulforhodamine B) or MTT Assay protocol is
recommended for comparing these compounds.

Reagents & Preparation

o CFF Stock: Dissolve 4'-Chloro-6-fluoroflavone (CAS 288400-97-5) in DMSO to 20 mM.
Store at -20°C.

» Cisplatin Stock: Dissolve in 0.9% NacCl (saline) to 1 mg/mL (3.33 mM). Do not use DMSO for
cisplatin as it inactivates the complex.

e Control: 0.1% DMSO (Vehicle).[2]

Step-by-Step Workflow

e Seeding: Plate cells (3,000-5,000 cells/well) in 96-well plates. Incubate for 24h to allow
attachment.

e Treatment:
o Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 pM) in culture medium.
o Add 100 pL of drug solution to wells (triplicate).
o Incubate for 48 or 72 hours at 37°C, 5% CO2.
o Fixation (SRB Method):
o Add 50 pL of cold 50% TCA (Trichloroacetic acid) to each well.
o Incubate at 4°C for 1 hour. Wash 5x with tap water.[2] Dry.
e Staining:
o Add 100 pL of 0.4% SRB solution (in 1% acetic acid). Incubate 30 min at RT.

o Wash 4x with 1% acetic acid to remove unbound dye. Dry.
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» Solubilization & Measurement:
o Add 150 pL of 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.
o Measure absorbance (OD) at 510 nm on a microplate reader.

» Calculation:

o Calculate % Cell Viability =

o Derive IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

Mechanistic Visualization

The following diagram illustrates the distinct signaling pathways engaged by 4'-Chloro-6-
fluoroflavone versus Cisplatin, highlighting the convergence on apoptosis.

Click to download full resolution via product page

Caption: Dual-track induction of apoptosis: CFF exploits metabolic stress (AhR/ROS), while
Cisplatin triggers genotoxic stress (DNA adducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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